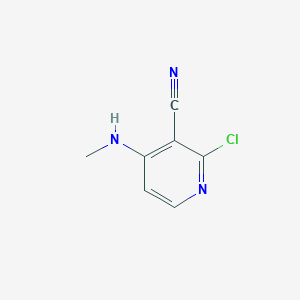
N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide is a compound that features a thiazole ring and a benzamide moiety. Thiazole rings are known for their presence in various biologically active molecules, making this compound of significant interest in medicinal chemistry and other scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide typically involves the formation of the thiazole ring followed by its attachment to the benzamide structure. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring . The benzamide moiety can then be introduced through amide bond formation using reagents like carbodiimides or acid chlorides .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzamide moiety can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole and benzamide derivatives.
Applications De Recherche Scientifique
N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The exact pathways and targets depend on the specific biological context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide is unique due to its combination of a thiazole ring and a benzamide moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
692752-51-5 |
|---|---|
Formule moléculaire |
C10H10N2O4S |
Poids moléculaire |
254.26 g/mol |
Nom IUPAC |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide |
InChI |
InChI=1S/C10H10N2O4S/c13-6-3-5(4-7(14)8(6)15)9(16)12-10-11-1-2-17-10/h3-4,13-15H,1-2H2,(H,11,12,16) |
Clé InChI |
NTBBUWBAFBYPGL-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N1)NC(=O)C2=CC(=C(C(=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline](/img/structure/B12517129.png)


![9,9'-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12517144.png)
![N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B12517155.png)

![3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12517162.png)

![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)
![3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12517173.png)


![3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate](/img/structure/B12517199.png)
![4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B12517201.png)
